
3,7-Bis(4-bromophenyl)-5-phenyl-4H-1,2-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Bis(4-bromophenyl)-5-phenyl-4H-1,2-diazepine, commonly known as BDF-190, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDF-190 belongs to the class of diazepines, which are heterocyclic compounds that contain a diazepine ring.
Mechanism Of Action
BDF-190 acts as a positive allosteric modulator of GABA-A receptors, which are ligand-gated ion channels that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. BDF-190 enhances the binding of GABA to the receptor and increases the chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
In cancer cells, BDF-190 induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. BDF-190 also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical And Physiological Effects
The biochemical and physiological effects of BDF-190 depend on the concentration and duration of exposure. At low concentrations, BDF-190 enhances the inhibitory effects of GABA on neuronal activity, leading to anxiolytic and anticonvulsant effects. At high concentrations, BDF-190 induces apoptosis in cancer cells and inhibits their growth and proliferation.
Advantages And Limitations For Lab Experiments
The advantages of using BDF-190 in lab experiments include its well-defined mechanism of action, its selectivity for GABA-A receptors and cancer cells, and its potential as a lead compound for drug discovery. The limitations of using BDF-190 in lab experiments include its low solubility in aqueous solutions, its toxicity at high concentrations, and its potential off-target effects.
Future Directions
For the research on BDF-190 include the development of more potent and selective modulators of GABA-A receptors and cancer cells, the elucidation of the molecular mechanisms underlying its effects, and the evaluation of its safety and efficacy in preclinical and clinical trials. BDF-190 may also have potential applications in other fields, such as pain management, epilepsy, and neurodegenerative disorders.
Synthesis Methods
The synthesis of BDF-190 involves the reaction of 4-bromobenzaldehyde and aniline in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 1,2-dibromoethane and potassium carbonate to yield BDF-190. The synthesis of BDF-190 is a multistep process that requires careful handling of reagents and purification of the final product.
Scientific Research Applications
BDF-190 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, BDF-190 has been shown to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of anxiety, depression, and sleep. BDF-190 has also been studied for its potential use as an anticonvulsant and anxiolytic agent.
In cancer research, BDF-190 has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BDF-190 has also been studied for its potential use as a chemotherapeutic agent in the treatment of various types of cancer.
In drug discovery, BDF-190 has been used as a lead compound for the development of novel drugs that target GABA-A receptors and cancer cells. BDF-190 has also been used as a tool compound for the study of GABA-A receptors and cancer biology.
properties
CAS RN |
25649-79-0 |
|---|---|
Product Name |
3,7-Bis(4-bromophenyl)-5-phenyl-4H-1,2-diazepine |
Molecular Formula |
C23H16Br2N2 |
Molecular Weight |
480.2 g/mol |
IUPAC Name |
3,7-bis(4-bromophenyl)-5-phenyl-4H-diazepine |
InChI |
InChI=1S/C23H16Br2N2/c24-20-10-6-17(7-11-20)22-14-19(16-4-2-1-3-5-16)15-23(27-26-22)18-8-12-21(25)13-9-18/h1-14H,15H2 |
InChI Key |
OYVWDLHFSZMHTI-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=NN=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Canonical SMILES |
C1C(=CC(=NN=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



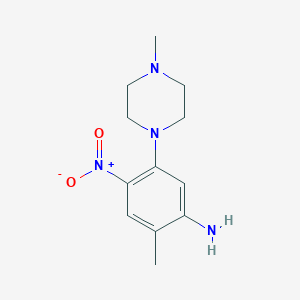



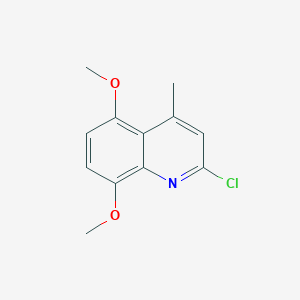
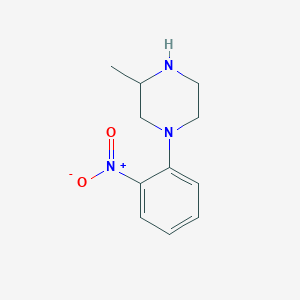
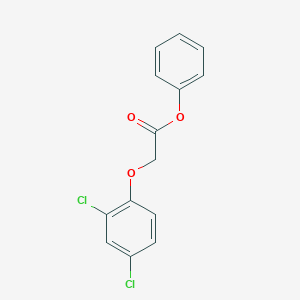
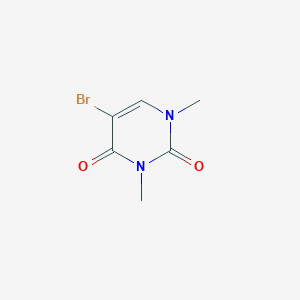
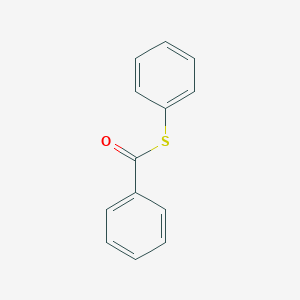

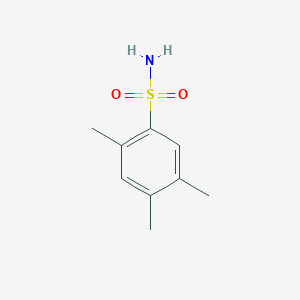
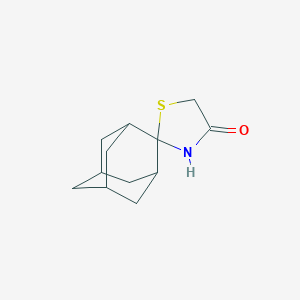
![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)
